ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate
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Description
The compound is a derivative of pyridine and imidazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heterocyclic rings. The bromo and chloro substituents would add to the complexity of the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing bromo and chloro substituents, as well as the electron-donating sulfonamide and carboxylate groups. The heterocyclic rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms would likely make the compound relatively polar and potentially soluble in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-[2-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]ethyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN4O4S/c1-2-23-13(20)10-7-19(8-17-10)4-3-18-24(21,22)11-5-9(14)6-16-12(11)15/h5-8,18H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOQETFWKRHDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CCNS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate |
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